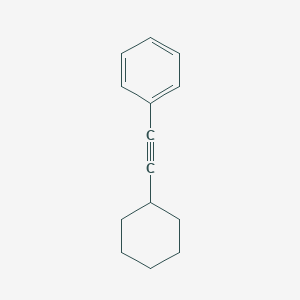
(Cyclohexylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylethynyl)benzene is an organic compound with the molecular formula C14H16 It consists of a benzene ring substituted with a cyclohexylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Cyclohexylethynyl)benzene can be synthesized through the alkylation of benzene with cyclohexylacetylene. The reaction typically involves the use of a strong base, such as sodium amide, to deprotonate the cyclohexylacetylene, followed by its reaction with benzene under controlled conditions .
Industrial Production Methods: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclohexylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexylbenzene ketone or cyclohexylbenzoic acid.
Reduction: Cyclohexylethylbenzene.
Substitution: Bromocyclohexylethynylbenzene or nitrocyclohexylethynylbenzene.
Wissenschaftliche Forschungsanwendungen
(Cyclohexylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Cyclohexylethynyl)benzene involves its interaction with various molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming new chemical bonds with other molecules. Additionally, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of various derivatives with distinct properties .
Vergleich Mit ähnlichen Verbindungen
(Cyclohexylethynyl)benzene can be compared with other similar compounds, such as:
Cyclohexylbenzene: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
Phenylacetylene: This compound has an ethynyl group attached directly to the benzene ring, making it more reactive in cycloaddition reactions.
Cyclohexylethylbenzene: This compound has an ethyl group instead of an ethynyl group, affecting its reactivity and applications.
This compound stands out due to its unique combination of a cyclohexyl and ethynyl group attached to a benzene ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H16 |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2-cyclohexylethynylbenzene |
InChI |
InChI=1S/C14H16/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10H2 |
InChI-Schlüssel |
ZIQWQSCQELMUKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


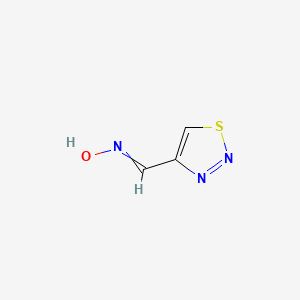
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
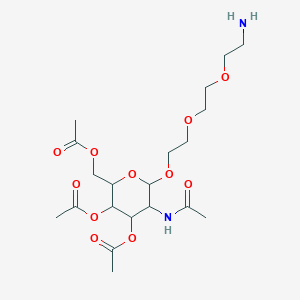
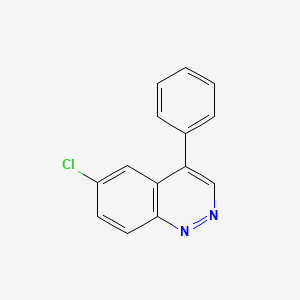
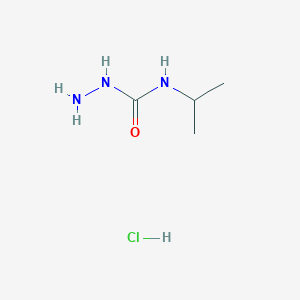
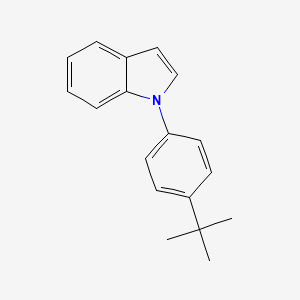
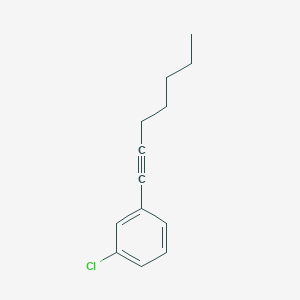
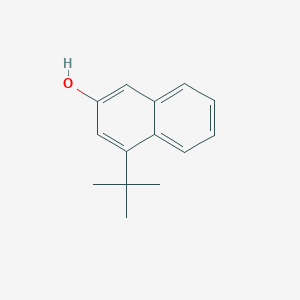
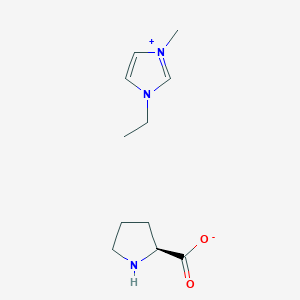
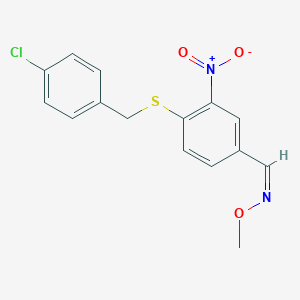
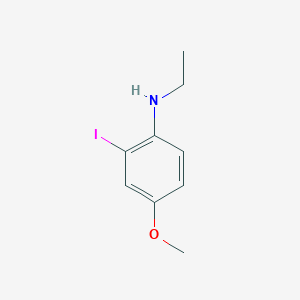
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)

![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
